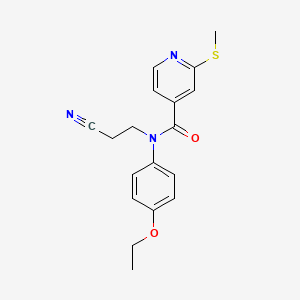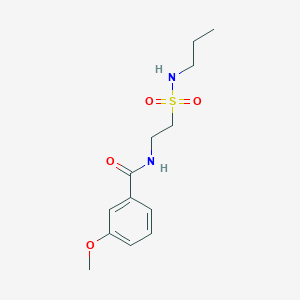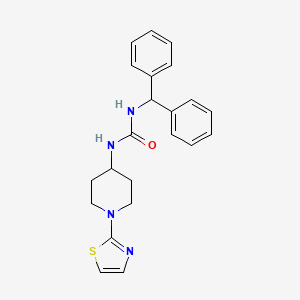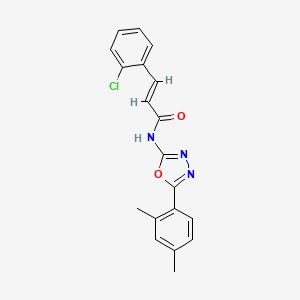
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide, also known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool.
Mécanisme D'action
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide works by binding to the mu-opioid receptor and preventing the binding of endogenous opioids, such as endorphins and enkephalins, as well as exogenous opioids, such as morphine and fentanyl. This blockade of the mu-opioid receptor leads to a decrease in the activation of downstream signaling pathways, resulting in a reduction in the effects of opioids.
Biochemical and Physiological Effects:
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to have several biochemical and physiological effects, including the blockade of opioid-induced analgesia, the prevention of opioid-induced respiratory depression, and the inhibition of opioid-induced reward and reinforcement. These effects make N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide a useful tool for studying the role of the mu-opioid receptor in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide in lab experiments is its selectivity for the mu-opioid receptor, which allows for the specific study of this receptor without interference from other opioid receptors. However, one limitation of using N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide is its short half-life, which requires frequent dosing to maintain its effects.
Orientations Futures
For research on N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide include the development of longer-acting analogs, the exploration of its potential as a treatment for opioid addiction, and the investigation of its effects on other opioid receptor subtypes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis method for N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide involves several steps, starting with the reaction of ethyl 4-bromobenzoate with 2-cyanoethyl magnesium bromide to yield ethyl 4-cyano-2-(2-(2-bromophenyl)ethyl)benzoate. This compound is then reacted with 2-(methylsulfanyl)pyridine-4-carboxylic acid to produce N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide.
Applications De Recherche Scientifique
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide has been used in scientific research as a selective antagonist of the mu-opioid receptor. This receptor is involved in the modulation of pain, reward, and addiction, making it a target for the development of new pain medications and treatments for addiction. N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to be effective in blocking the effects of opioids in animal models, making it a useful tool for studying the role of the mu-opioid receptor in these processes.
Propriétés
IUPAC Name |
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-23-16-7-5-15(6-8-16)21(12-4-10-19)18(22)14-9-11-20-17(13-14)24-2/h5-9,11,13H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENDHBDXTFBTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CCC#N)C(=O)C2=CC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2754005.png)
![4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2754007.png)

![(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one](/img/structure/B2754009.png)

![benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2754014.png)

![3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2754017.png)

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2754020.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2754024.png)
![(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2754027.png)